2-(2,4-Dichlorophenyl)propan-1-amine
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Overview
Description
2-(2,4-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Cl2N It is characterized by the presence of a dichlorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)propan-1-amine typically involves the reaction of benzylamine with chlorine gas to form benzyl chloride. This intermediate is then reacted with 2,4-dichlorophenylacetone to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to influence the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthyl)propan-2-amine hydrochloride
- 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
- 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
- 2-(2-Fluorophenyl)propan-2-amine hydrochloride
Uniqueness
2-(2,4-Dichlorophenyl)propan-1-amine is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H11Cl2N |
---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3 |
InChI Key |
NCCPOZCDZIQOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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